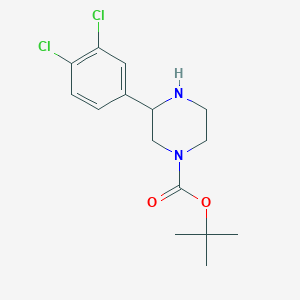

1-Boc-3-(3,4-dichlorophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Boc-3-(3,4-dichlorophenyl)piperazine” is a chemical compound with the molecular formula C15H20Cl2N2O2 . It is also known by other names such as “Tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate” and “1241681-54-8” among others .

Synthesis Analysis

While specific synthesis methods for “1-Boc-3-(3,4-dichlorophenyl)piperazine” were not found in the search results, it is known that piperazine derivatives like this one can be used in the synthesis of various other compounds. For instance, 1-Boc-piperazine has been used in the preparation of indazole DNA gyrase inhibitors .

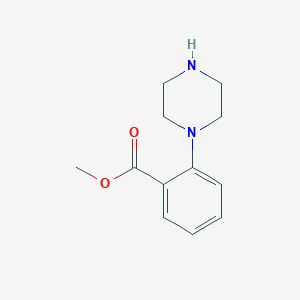

Molecular Structure Analysis

The molecular weight of “1-Boc-3-(3,4-dichlorophenyl)piperazine” is 331.2 g/mol . The InChI string representation of its structure is InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)Cl)Cl .

Physical And Chemical Properties Analysis

The molecular weight of “1-Boc-3-(3,4-dichlorophenyl)piperazine” is 331.2 g/mol . It has a computed XLogP3-AA value of 3.2 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 330.0901833 g/mol . The topological polar surface area is 41.6 Ų . It has a heavy atom count of 21 .

Aplicaciones Científicas De Investigación

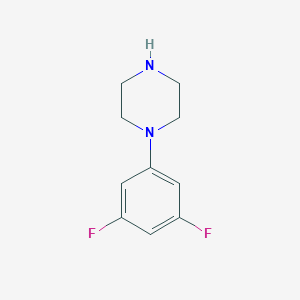

Preparation of Piperazine Derivatives

1-Boc-3-(3,4-dichlorophenyl)piperazine is useful for the preparation of (m-phenoxy)phenyl substituted piperazine derivatives . These derivatives can be used in various fields of medicinal chemistry.

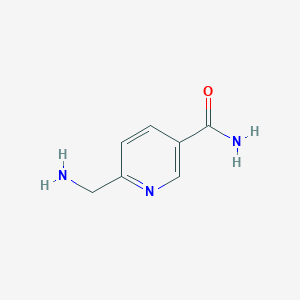

Synthesis of Indazole DNA Gyrase Inhibitors

This compound plays a crucial role in the synthesis of indazole DNA gyrase inhibitors . DNA gyrases are essential enzymes that control DNA topology and are targets for antibacterial agents.

Preparation of α,β-Poly (2-Oxazoline) Lipopolymers

1-Boc-3-(3,4-dichlorophenyl)piperazine is used in the preparation of α,β-poly (2-oxazoline) lipopolymers through living cationic ring opening polymerization . These polymers have potential applications in drug delivery and tissue engineering.

C–H Functionalization of Piperazines

Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . 1-Boc-3-(3,4-dichlorophenyl)piperazine can be used in these synthetic methods to afford functionalized piperazines.

Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Preparation of Kinase Inhibitors and Receptor Modulators

1-Boc-3-(3,4-dichlorophenyl)piperazine may be used in the preparation of kinase inhibitors and receptor modulators . These compounds are important in the treatment of various diseases, including cancer and neurological disorders.

Propiedades

IUPAC Name |

tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEHFOWFGHHJGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390811 |

Source

|

| Record name | 1-Boc-3-(3,4-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-(3,4-dichlorophenyl)piperazine | |

CAS RN |

185110-16-1 |

Source

|

| Record name | 1-Boc-3-(3,4-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)

![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)